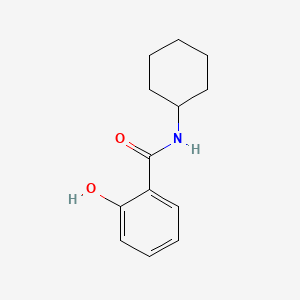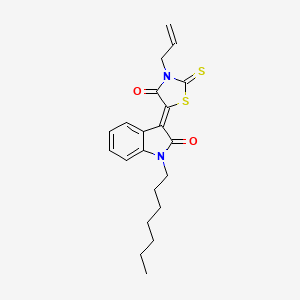
n-Cyclohexyl-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Cyclohexyl-2-hydroxybenzamide is an organic compound with the molecular formula C13H17NO2. It is characterized by a cyclohexyl group attached to a 2-hydroxybenzamide structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclohexyl-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-hydroxybenzoic acid and cyclohexylamine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, with the addition of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
n-Cyclohexyl-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
n-Cyclohexyl-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of n-Cyclohexyl-2-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzamide: Lacks the cyclohexyl group, resulting in different chemical properties and applications.
Cyclohexylamine: Lacks the 2-hydroxybenzamide structure, used primarily as a building block in organic synthesis.
Salicylamide: Similar structure but with different substituents, used as an analgesic and antipyretic.
Uniqueness
n-Cyclohexyl-2-hydroxybenzamide is unique due to the presence of both the cyclohexyl group and the 2-hydroxybenzamide structure. This combination imparts specific chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
63762-70-9 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
N-cyclohexyl-2-hydroxybenzamide |
InChI |
InChI=1S/C13H17NO2/c15-12-9-5-4-8-11(12)13(16)14-10-6-2-1-3-7-10/h4-5,8-10,15H,1-3,6-7H2,(H,14,16) |
Clave InChI |
HYLCRKVCRPLFRE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-1-heptyl-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11981763.png)

![1-(2,4-dimethylphenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B11981785.png)
![N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B11981789.png)



![N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11981822.png)
![(4E)-4-[(2-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B11981828.png)
![Methyl (2E)-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11981829.png)
![4-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzene-1,2-diol](/img/structure/B11981831.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11981833.png)

![5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11981839.png)
